Cas no 75421-11-3 (2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI))
75421-11-3 structure
Product Name:2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)
N.o CAS:75421-11-3
MF:C10H16N2O5
MW:244.244442939758
CID:574371
PubChem ID:10105865
Update Time:2025-04-19
2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)
- 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one
- DIAZEPINONE RIBOSIDE
- (Z)-3,4-dihydro-1-((2R,3R,4S,5R)-tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-1H-1,3-diazepin-2(7H)-one
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,4-dihydro-1H-1,3-diazepin-2(7H)-one
- CHEBI:194395
- CHEMBL3658871
- 1-[(4xi)-beta-D-erythro-pentofuranosyl]-1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one
- 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one
- 75421-11-3
- US9040501, 876400
- 1-(beta-D-Ribofuranosyl)-1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one
- starbld0026977
- SCHEMBL586993
- BDBM159790
-
- Inchi: 1S/C10H16N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-2,6-9,13-15H,3-5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1
- Chave InChI: HBBIVXDEBCKFIZ-FNCVBFRFSA-N
- SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NCC=CC1)=O)O)O
Propriedades Computadas
- Massa Exacta: 244.10598
- Massa monoisotópica: 244.106
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 2
- Complexidade: 322
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 4
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -1.7
- Superfície polar topológica: 102Ų
Propriedades Experimentais
- Densidade: 1.462
- Ponto de ebulição: 601.1°C at 760 mmHg
- Ponto de Flash: 317.3°C
- Índice de Refracção: 1.6
- PSA: 102.26
- LogP: -1.72650
2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI) Literatura Relacionada
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
75421-11-3 (2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel